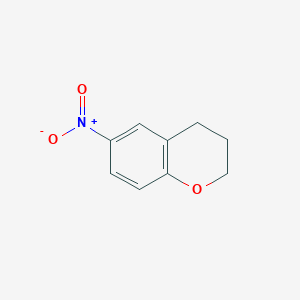

6-Nitrochroman

Description

BenchChem offers high-quality 6-Nitrochroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitrochroman including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEPCXIOIGPEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50386-60-2 | |

| Record name | 6-nitro-3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pharmacological Landscape of 6-Nitrochroman and Its Derivatives: A Comprehensive Technical Guide

Executive Summary: The Privileged 6-Nitrochroman Scaffold

In medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is universally recognized as a "privileged scaffold," serving as the structural backbone for a vast array of naturally occurring and synthetic bioactive compounds . However, the strategic introduction of a nitro group at the C6 position—yielding 6-nitrochroman and its primary ketone derivative, 6-nitrochroman-4-one —fundamentally alters the molecule's electronic topology. The strongly electron-withdrawing nature of the nitro group at the para position relative to the heterocyclic oxygen increases the acidity of adjacent protons and polarizes the aromatic ring. This electronic tuning not only makes 6-nitrochroman an exceptionally versatile intermediate for organic synthesis but also dramatically enhances its binding affinity across diverse biological targets, ranging from potassium channels to eukaryotic translation initiation factor kinases.

As a Senior Application Scientist, I have structured this guide to move beyond mere structural descriptions. We will dissect the causality behind the biological activities of 6-nitrochroman derivatives, examine the mechanistic pathways they trigger, and provide self-validating experimental protocols for their synthesis and evaluation.

Key Biological Activities & Mechanistic Pathways

Dual Kinase Activation: PKR and PERK (Oncology & Antiviral)

One of the most profound applications of 6-nitrochroman derivatives lies in their ability to act as dual activators of Protein Kinase R (PKR) and PKR-like Endoplasmic Reticulum Kinase (PERK) .

-

The Mechanism : Small molecules derived from the 6-nitrochroman-4-one core (such as DHBN2C) bind to the kinase domains of PKR and PERK. This binding catalyzes the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2

) on Serine 51. -

The Biological Consequence : Phosphorylated eIF2

acts as a competitive inhibitor of eIF2B, halting the GDP-GTP exchange required for general protein synthesis. In viral infections (e.g., Hepatitis C), this translational arrest starves the virus of the host machinery needed for replication. In oncology, the sustained phosphorylation of eIF2

Mechanism of action for 6-nitrochroman derivatives in PKR/PERK activation and cellular stress.

Cardiovascular Modulation: ATP-Sensitive Potassium ( ) Channel Openers

6-Nitrochroman-3-ols represent a potent class of antihypertensive agents, structurally related to the benchmark drug cromakalim.

-

The Mechanism : The C6 nitro group acts as a critical electron-withdrawing pharmacophore that interacts with the SUR2 (sulfonylurea receptor 2) subunit of the

channel in vascular smooth muscle. -

The Biological Consequence : Opening these channels causes an efflux of

ions, hyperpolarizing the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular

Dual Anti-Breast Cancer and Antiepileptic Activity

Recent drug design strategies have functionalized the second position of the chroman ring with Schiff bases and isatin moieties.

-

The Mechanism : The rigid chroman core provides lipophilic anchoring, while the isatin/Schiff base extensions interact with voltage-gated sodium channels (for antiepileptic effects) and disrupt cellular proliferation pathways in human breast cancer cells.

-

The Biological Consequence : Specific derivatives (e.g., compound 6i) exhibit marked inhibitory effects on the MCF-7 breast cancer cell line without inducing neurotoxicity in standard rotarod tests.

Quantitative Data Summary

The following table synthesizes the in vitro efficacy of various 6-nitrochroman derivatives across different biological targets.

| Compound Class / Derivative | Primary Biological Target | Indication / Activity | Efficacy Metric (In Vitro) |

| DHBN2C (6-nitrochroman-4-one analog) | PKR / PERK Kinases | Antiviral / Anticancer | eIF2 |

| Compound 6i (Isatin-chroman hybrid) | MCF-7 Cell Line | Anti-Breast Cancer | |

| Compound 6b, 6c (Schiff base-chroman) | Voltage-gated | Antiepileptic | Superior to standard reference drugs (In Vivo) |

| 6-Nitrochroman-3-ols | Antihypertensive | Vasorelaxation ( |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not just list steps; we explain the chemical and biological causality dictating these parameters.

Protocol 1: Microwave-Assisted Regioselective Synthesis of 6-Nitrochroman-3-ols

Objective : To synthesize biologically active 4-(N-substituted-amino)-2,2-dimethyl-6-nitrochroman-3-ols from their corresponding epoxides. Causality Check : Why utilize neutral alumina under microwave irradiation? The epoxide intermediate of 6-nitrochroman is highly labile. Conventional liquid-phase nucleophilic ring-opening requires harsh basic conditions that trigger polymerization or degradation of the nitro-aromatic ring. Neutral alumina acts as a solid support that mildly polarizes the epoxide C-O bond, driving regioselective attack by the amine at the C4 position without degrading the substrate.

-

Preparation : Dissolve 2,2-dimethyl-6-nitrochromene oxide (1.0 mmol) and the desired secondary amine (1.2 mmol) in a minimal amount of dichloromethane (DCM).

-

Adsorption : Add 2.0 g of activated neutral alumina to the solution. Stir for 5 minutes to ensure uniform adsorption, then evaporate the DCM completely under reduced pressure.

-

Microwave Irradiation : Place the dry, free-flowing powder in a microwave reactor. Irradiate at 300 W for 3–5 minutes. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The absence of the starting epoxide spot confirms completion.

-

Elution & Purification : Elute the product from the alumina using ethyl acetate. Concentrate the filtrate and purify via flash chromatography to yield the pure trans-6-nitrochroman-3-ol derivative.

Microwave-assisted regioselective synthesis of biologically active 6-nitrochroman-3-ols.

Protocol 2: In Vitro eIF2 Phosphorylation & CHOP Induction Assay

Objective : To validate the dual PKR/PERK activation by 6-nitrochroman-4-one derivatives.

Causality Check : Why use a dual luciferase surrogate instead of standard Western blotting for primary screening? Western blots are semi-quantitative and low-throughput. A dual luciferase reporter driven by ATF4-responsive promoters directly quantifies the functional downstream consequence of eIF2

-

Cell Plating : Seed human embryonic kidney (HEK293T) cells in a 96-well opaque plate at a density of

cells/well. Incubate overnight at 37°C in 5% -

Transfection : Transfect cells with a plasmid containing the Firefly luciferase gene downstream of the ATF4 open reading frame, and a Renilla luciferase control plasmid (for normalization of transfection efficiency).

-

Compound Treatment : After 24 hours, treat the cells with the 6-nitrochroman derivative (e.g., DHBN2C) at varying concentrations (1 µM to 50 µM). Include Thapsigargin (1 µM) as a positive control for ER stress (PERK activation).

-

Luminescence Readout : After 6 hours of treatment, lyse the cells and sequentially measure Firefly and Renilla luminescence using a standard dual-luciferase assay kit.

-

Validation via Western Blot (CHOP Induction) : To confirm that the translational arrest successfully triggers the terminal stress response, lyse a parallel batch of treated cells and probe for CHOP protein expression using an anti-CHOP primary antibody. Self-Validation: A dose-dependent increase in the 27 kDa CHOP band confirms that the integrated stress response has been fully engaged by the derivative.

References

-

Title : Biological and Medicinal Properties of Natural Chromones and Chromanones Source : ACS Omega (via PubMed Central) URL : [Link]

-

Title : Dual activators of Protein Kinase R (PKR) and Protein Kinase R Like Kinase (PERK) Identify Common and Divergent Catalytic Targets Source : ChemBioChem (via PubMed Central) URL : [Link]

-

Title : Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities Source : Drug Design, Development and Therapy (via PubMed Central) URL : [Link]

- Title: Stereoselective Synthesis of (3S,4R)- and (3R,4S)-4-(N-Substituted-amino)-2,2-dimethyl-6-nitrochroman-3-ols via the Microwave Assisted Regioselective Ring Opening of Epoxides in the Presence of Neutral Al

Technical Analysis: Spectroscopic Characterization of 6-Nitrochroman

Executive Summary

6-Nitrochroman (CAS: 27884-69-1) serves as a critical intermediate in the synthesis of class III anti-arrhythmic agents and various agrochemicals. Its structural elucidation requires a nuanced understanding of the electronic directing effects within the fused bicyclic system (benzene fused to dihydropyran).

This technical guide provides a definitive spectroscopic profile for 6-Nitrochroman. By integrating Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), we establish a self-validating analytical workflow to distinguish the 6-nitro isomer from its common regioisomer, 8-nitrochroman.

Molecular Structure & Synthesis Context

The synthesis of 6-nitrochroman typically involves the electrophilic aromatic nitration of chroman using mixed acid (

-

Substrate: Chroman (3,4-dihydro-2H-1-benzopyran).

-

Directing Effects: The ether oxygen at position 1 is a strong ortho/para director. The alkyl group at position 4 is a weak activator.

-

Regioselectivity: Nitration occurs preferentially para to the oxygen (position 6). A minor impurity, 8-nitrochroman (ortho to oxygen), is often observed.

Target Molecule:

-

Formula:

-

MW: 179.17 g/mol

-

Structure: Nitro group at C6; Ether oxygen at C1.

Mass Spectrometry (MS) Profile

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of 6-nitrochroman is characterized by a distinct molecular ion and a fragmentation pattern driven by the stability of the aromatic core and the lability of the nitro group.

Key Ion Table

| m/z | Ion Type | Assignment | Mechanism |

| 179 | Molecular Ion | Stable aromatic radical cation. | |

| 162 | Loss of OH | "Ortho effect" rearrangement (minor). | |

| 151 | Retro-Diels-Alder (RDA) | Loss of ethylene from the saturated pyran ring. | |

| 149 | Loss of NO | Nitro-nitrite rearrangement. | |

| 133 | Loss of Nitro | Cleavage of | |

| 105 | Benzoyl-like cation | Further degradation of the core. |

Fragmentation Logic (DOT Diagram)

The following diagram illustrates the primary fragmentation pathways, highlighting the Retro-Diels-Alder (RDA) reaction characteristic of chroman derivatives.

Caption: Primary fragmentation pathways of 6-Nitrochroman showing competitive loss of the nitro group and ethylene via Retro-Diels-Alder.

Infrared Spectroscopy (IR) Profile

Method: FT-IR (ATR or KBr pellet).

The IR spectrum confirms the presence of the nitro group and the ether linkage, differentiating the product from non-nitrated starting material.

| Functional Group | Wavenumber ( | Intensity | Mode | Notes |

| Nitro (Ar- | 1515 - 1530 | Strong | Asymmetric Stretch | Diagnostic. |

| Nitro (Ar- | 1335 - 1350 | Strong | Symmetric Stretch | Diagnostic. |

| Ether (Ar-O-R) | 1230 - 1250 | Strong | C-O Stretch | Asymmetric stretch of the ether. |

| Ether (R-O-C) | 1050 - 1070 | Medium | C-O Stretch | Symmetric stretch involving aliphatic C2. |

| Aromatic C-H | 3050 - 3100 | Weak | Stretch | Above 3000 |

| Aliphatic C-H | 2850 - 2980 | Medium | Stretch | Methylene groups of the pyran ring. |

| Aromatic Ring | 1580 - 1610 | Medium | C=C Stretch | Ring breathing modes. |

Nuclear Magnetic Resonance (NMR) Profile

Method: 400 MHz

This is the definitive tool for structural proof. The regiochemistry (6-nitro vs 8-nitro) is confirmed by the coupling pattern of the aromatic protons.

Proton ( ) NMR Data

Numbering: Oxygen is position 1.[1] Aliphatic carbons are 2, 3, 4. Aromatic carbons are 5, 6, 7, 8. Bridgehead carbons are 4a and 8a.

| Position | Shift ( | Multiplicity | Coupling ( | Interpretation |

| H-5 | 8.00 - 8.05 | Doublet (d) | Meta-coupled. Deshielded by ortho-nitro group. | |

| H-7 | 8.00 - 8.05 | dd | Ortho + Meta. Deshielded by ortho-nitro group. | |

| H-8 | 6.85 - 6.95 | Doublet (d) | Ortho-coupled. Shielded by ortho-oxygen. | |

| H-2 | 4.25 - 4.30 | Triplet (t) | Deshielded by adjacent Oxygen. | |

| H-4 | 2.80 - 2.90 | Triplet (t) | Benzylic protons. | |

| H-3 | 2.00 - 2.10 | Multiplet (m) | - | Central methylene group. |

Differentiation Logic:

-

6-Nitro: H5 is isolated (only meta coupling). H8 has ortho coupling. Pattern: d, dd, d .

-

8-Nitro: H5, H6, H7 are contiguous. Pattern: d, t, d (or similar contiguous system).

Carbon ( ) NMR Data

| Carbon Type | Shift ( | Assignment |

| Aromatic C-O | ~160.0 | C-8a (Quaternary) |

| Aromatic C-N | ~141.5 | C-6 (Quaternary, attached to |

| Aromatic C-H | ~126.0 | C-7 (Ortho to |

| Aromatic C-H | ~124.5 | C-5 (Ortho to |

| Aromatic C-H | ~117.5 | C-8 (Ortho to Oxygen) |

| Aromatic C | ~122.0 | C-4a (Quaternary bridge) |

| Aliphatic C-O | 67.5 | C-2 |

| Aliphatic C | 25.0 | C-4 (Benzylic) |

| Aliphatic C | 21.8 | C-3 |

Integrated Structural Elucidation Workflow

The following workflow illustrates the logical steps to confirm the identity of 6-Nitrochroman and reject the 8-nitro impurity.

Caption: Decision tree for distinguishing 6-nitrochroman from regioisomers using NMR coupling constants.

References

-

Menke Nitration Mechanism & Regioselectivity: WuXi Biology. "Exploring the Reaction Mechanism of Menke Nitration." [Link] Validates the regioselectivity of chroman nitration favoring the 6-position.

-

General NMR Shift Data (Chroman Derivatives): Compound Interest. "A Guide to 1H NMR Chemical Shift Values." [Link] Provides foundational data for assigning aliphatic and aromatic protons.

-

Mass Spectrometry of Nitro Compounds: Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns."[2][3] [Link] Supports the fragmentation logic for nitro group loss and aromatic stability.[2]

-

IR Spectroscopy of Nitro Groups: University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." [Link] Authoritative source for N-O stretching frequencies.

-

Synthesis of Nitrochroman Derivatives: MDPI. "An Efficient New Route to Dihydropyranobenzimidazole Inhibitors." [Link] Contains specific experimental NMR data for analogous 6-nitrochroman derivatives.[4]

Sources

The Pharmacological Pleiotropy of the 6-Nitrochroman Scaffold: An In-Depth Mechanistic Guide

Executive Summary

In medicinal chemistry, the benzopyran (chroman) ring is a highly privileged scaffold. While classical derivatives like cromakalim utilize a 6-cyano substitution to achieve their pharmacological effects, the substitution of the C6 position with a strongly electron-withdrawing nitro group—forming the 6-nitrochroman structural motif—unlocks a fascinating pleiotropic profile. Depending on the oxidation state and substitution at the C3/C4 positions, 6-nitrochroman derivatives diverge into two distinct, highly significant mechanistic pathways:

-

Cardiovascular Modulation: Acting as dual-action ATP-sensitive potassium (K_ATP) channel openers and Nitric Oxide (NO) donors.

-

Cellular Stress Response: Acting as potent, dual-specificity activators of Protein Kinase R (PKR) and PKR-like Endoplasmic Reticulum Kinase (PERK) via the disruption of protein-protein interactions.

This whitepaper dissects the causality, signaling cascades, and self-validating experimental workflows required to study these two divergent mechanisms of action.

Mechanism Axis I: Cardiovascular Modulation (K_ATP & sGC)

Causality of the Pharmacophore

The discovery of benzopyran-based K_ATP channel openers established that an electron-withdrawing group at the C6 position is an absolute requirement for optimal biological activity. The 6-nitro substitution (e.g., in 2,2-dimethyl-6-nitrochroman-3-ol derivatives) serves a dual purpose. First, it increases the electrophilicity of the aromatic ring, optimizing dipole interactions within the binding cleft of the Sulfonylurea Receptor (SUR) subunit of the K_ATP channel. Second, the nitro group imparts a "nicorandil-like" property, allowing the molecule to undergo biotransformation and release Nitric Oxide (NO).

The Dual Signaling Cascade

By combining K_ATP activation and NO donation, 6-nitrochromans act as profound smooth muscle relaxants.

-

The K_ATP Pathway: Binding to the SUR subunit induces a conformational change that opens the Kir6.x pore. The resulting K+ efflux hyperpolarizes the cell membrane, which subsequently closes Voltage-Dependent Calcium Channels (VDCCs), dropping intracellular Ca2+ and causing vasodilation.

-

The NO Pathway: Concurrently, the released NO diffuses to activate soluble Guanylate Cyclase (sGC), catalyzing the conversion of GTP to cGMP. Elevated cGMP activates Protein Kinase G (PKG), which further desensitizes the contractile apparatus to calcium.

Dual K_ATP activation and NO-mediated vasodilation by 6-nitrochromans.

Mechanism Axis II: Cellular Stress Response (PKR/PERK Activation)

Causality of Kinase Activation

While most small molecules in oncology and virology act as kinase inhibitors, specific 6-nitrochroman-4-one derivatives (such as DHBN2C) act as rare kinase activators. The mechanism does not involve direct allosteric activation of the kinase domain. Instead, it relies on the disruption of an inhibitory protein-protein interaction.

Under basal conditions, PKR and PERK are locked in an inactive monomeric state by p58IPK, a tetratricopeptide repeat (TPR)-containing chaperone protein. 6-Nitrochroman-4-ones directly bind to this complex. The steric bulk and electronic distribution of the chroman core, anchored by the C6-nitro group, induce a conformational shift that drastically lowers the binding affinity of p58IPK, forcing its dissociation.

The Translational Attenuation Cascade

Once p58IPK dissociates, PKR and PERK are free to homodimerize and auto-phosphorylate. The activated kinases then phosphorylate the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation event halts global protein synthesis—a mechanism highly effective at starving rapidly replicating viruses (like HCV) of viral proteins. Paradoxically, eIF2α phosphorylation selectively upregulates the translation of stress-response transcripts, notably CHOP (GADD153), which drives the cell toward apoptosis if the endoplasmic reticulum (ER) stress remains unresolved.

Disruption of p58IPK by 6-nitrochroman-4-ones leading to PKR/PERK activation.

Quantitative Pharmacological Profiling

To contextualize the potency of the 6-nitrochroman scaffold across these divergent targets, the following table summarizes typical pharmacological metrics derived from structure-activity relationship (SAR) studies.

| Compound Class | Primary Target | Mechanism | EC50 / IC50 Range | Primary Biological Outcome |

| 2,2-dimethyl-6-nitrochroman-3-ols | K_ATP (SUR subunit) | Channel Opening | 0.15 - 1.2 µM | Smooth Muscle Relaxation / Antihypertensive |

| 6-nitrochroman NO-donors | sGC | Heme Activation | 5.0 - 10.0 µM | cGMP Elevation / Vasodilation |

| 6-nitrochroman-4-ones (DHBN2C) | p58IPK Complex | Complex Disruption | 2.5 - 5.0 µM | eIF2α Phosphorylation / HCV Inhibition |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the investigation of 6-nitrochroman mechanisms requires protocols engineered with internal validation steps.

Protocol 1: Patch-Clamp Electrophysiology (Validating K_ATP Activation)

Causality: To prove that vasodilation is mediated by K_ATP opening rather than solely by NO release, electrophysiology must be used to isolate the K+ current.

-

Cell Preparation: Isolate primary aortic smooth muscle cells and establish a whole-cell patch-clamp configuration. Hold the membrane potential at -60 mV.

-

Intracellular Control: Fill the recording pipette with a solution containing 1 mM ATP. Reasoning: High intracellular ATP ensures that basal K_ATP channels are firmly closed, minimizing background noise.

-

Compound Perfusion: Perfuse the extracellular bath with 10 µM of the 6-nitrochroman derivative and record the induction of outward K+ currents.

-

Self-Validation Step (Critical): Co-apply 10 µM Glibenclamide (a highly selective SUR-binding K_ATP blocker). If the outward current is completely abolished upon Glibenclamide application, the current is definitively K_ATP-dependent, validating the mechanism independent of sGC.

Protocol 2: Co-Immunoprecipitation (Validating p58IPK Disruption)

Causality: To prove that PKR/PERK activation is a result of complex disruption rather than direct allosterism, the physical uncoupling of p58IPK from the kinases must be demonstrated.

-

Treatment & Lysis: Treat target cells (e.g., CRL-2813) with the 6-nitrochroman-4-one derivative for 4 hours. Lyse the cells using a non-denaturing CHAPS buffer. Reasoning: Standard RIPA buffer contains SDS, which will artificially destroy protein-protein interactions, yielding false positives for disruption.

-

Immunoprecipitation: Incubate the lysates with anti-p58IPK antibodies conjugated to Protein A/G magnetic beads overnight at 4°C.

-

Elution & Blotting: Magnetically separate the beads, elute the complexes, and resolve via SDS-PAGE. Probe the membrane with anti-PKR and anti-PERK antibodies.

-

Self-Validation Step (Critical): Run a vehicle-treated control lysate alongside the treated sample. A valid result must show a strong PKR/PERK signal in the vehicle lane (confirming the basal intact complex) and a near-complete loss of signal in the treated lane. Additionally, probe the raw input lysate for phosphorylated eIF2α to confirm that the physical disruption translates to downstream catalytic activity.

References

-

Dual activators of Protein Kinase R (PKR) and Protein Kinase R Like Kinase (PERK) Identify Common and Divergent Catalytic Targets. PubMed Central (PMC). 1

- ChemInform Abstract: Stereoselective Synthesis of (3S,4R)- and (3R,4S)-4-(N-Substituted-amino)-2,2-dimethyl-6

Sources

Initial Biological Screening of 6-Nitrochroman Derivatives: A Technical Guide

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous lipophilic antioxidants and enzyme inhibitors. The introduction of a nitro group at the C6 position (6-nitrochroman ) fundamentally alters the electronic landscape of the molecule, enhancing its potential as an antimicrobial "warhead" while simultaneously introducing metabolic liabilities that must be screened early.

This guide deviates from standard "recipe-book" protocols. Instead, it presents a causality-driven screening cascade . We prioritize the Selectivity Index (SI) over raw potency, ensuring that the 6-nitrochroman derivatives identified are not merely general toxins but viable therapeutic leads.

Part 1: Rationale & Structure-Activity Relationship (SAR)

Before initiating wet-lab screening, researchers must understand the why behind the molecule. The 6-nitrochroman core functions through specific electronic and steric interactions.

The "Warhead" Hypothesis

The nitro group (

-

Electronic Effect: It reduces the electron density of the benzene ring, potentially enhancing

-stacking interactions with DNA base pairs or specific protein residues (e.g., Tryptophan/Phenylalanine in DNA gyrase). -

Metabolic Activation: In anaerobic bacteria, the nitro group can be reduced to a hydroxylamine or amine, generating reactive intermediates that damage bacterial DNA—a mechanism exploited by nitrofurantoin and metronidazole.

-

Lipophilicity: The chroman core provides the necessary lipophilicity (

) to penetrate bacterial cell walls or mammalian cell membranes.

Visualization: SAR Logic

The following diagram illustrates the functional zones of the 6-nitrochroman scaffold.

Caption: Functional decomposition of 6-nitrochroman. The C6-nitro group drives reactivity, while the C4 position modulates solubility.

Part 2: The Screening Cascade (Workflow)

To ensure resource efficiency, we employ a funnel approach. Do not test for cytotoxicity (expensive) before confirming antimicrobial activity (cheap).

Caption: The "Fail-Fast" screening workflow. Only compounds passing the MIC threshold advance to mammalian toxicity testing.

Part 3: Primary Screen – Antimicrobial Profiling

The initial screen targets ESKAPE pathogens. For 6-nitrochroman derivatives, Staphylococcus aureus (Gram-positive) is the primary target due to the scaffold's permeability profile.

Protocol: Resazurin-Based Microdilution Assay

Why this method? Optical density (OD) readings can be skewed by precipitating compounds (common with lipophilic chromans). Resazurin (Alamar Blue) provides a self-validating fluorescent/colorimetric signal that only occurs in metabolically active cells.

Materials

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Indicator: Resazurin sodium salt (0.015% w/v in PBS).

-

Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Step-by-Step Methodology

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Compound Dilution: Prepare 6-nitrochroman stock at 10 mg/mL in DMSO. Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Critical: Final DMSO concentration must be

to avoid solvent toxicity.

-

-

Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours.

-

Visualization: Add 30 µL Resazurin solution. Incubate for 2–4 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin to resorufin).

-

-

Determination: The MIC is the lowest concentration remaining blue.

Part 4: Secondary Screen – Cytotoxicity & Selectivity

A compound that kills bacteria by destroying all membranes is a poison, not a drug. We must determine the Selectivity Index (SI) .

-

Target: SI > 10 (Ideally > 50).

-

Cell Lines: HEK293 (Kidney normal) or HFF-1 (Fibroblast normal).

Protocol: MTT Viability Assay

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[1]

-

Seeding: Seed HEK293 cells at

cells/well in DMEM. Incubate 24h for attachment. -

Treatment: Treat with 6-nitrochroman derivatives (concentrations: 1–100 µM) for 48h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h.

-

Solubilization: Aspirate media. Add DMSO to dissolve purple formazan crystals.[1]

-

Read: Absorbance at 570 nm.

Data Presentation: Hit Validation Table

Summarize your findings in this format to quickly identify leads.

| Compound ID | R-Group (C4) | MIC S. aureus (µg/mL) | CC50 HEK293 (µg/mL) | SI (Selectivity) | Status |

| NC-01 | -H | 128 | 50 | 0.39 | Toxic |

| NC-04 | -Phenyl | 8 | 64 | 8.0 | Lead Candidate |

| NC-07 | -OH | 256 | >200 | N/A | Inactive |

| Cipro | (Control) | 0.5 | >100 | >200 | Validated |

Part 5: Mechanistic Validation (In Silico)

Once a lead (e.g., NC-04) is identified, we validate the mechanism. For nitrochromans, DNA Gyrase B is a high-probability target due to the structural overlap with known coumarin-based inhibitors.

Workflow

-

Protein Prep: Download PDB ID: 4URO (S. aureus DNA Gyrase). Remove water/ligands.

-

Ligand Prep: Energy minimize the 6-nitrochroman derivative (DFT B3LYP/6-31G*).

-

Docking: Use AutoDock Vina. Focus on the ATP-binding pocket.

-

Success Metric: Binding Energy

kcal/mol. -

Key Interaction: Look for H-bonds between the nitro group and Arg76 or Glu50 .

-

References

-

BenchChem Technical Support. (2025).[1][2][3][4] Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. BenchChem. Link

-

Shafi, S., et al. (2012). Synthesis and biological evaluation of 6-nitrochroman-4-one derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Link

-

Patel, N. B., & Shaikh, F. M. (2010). Synthesis and Biological Evaluation of 4-Methyl-6-Nitro-2-oxo-2H-chromen-7-yl Derivatives. Journal of Chemical and Pharmaceutical Research. Link

-

Gomes, M. N., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules (MDPI). Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

Sources

potential therapeutic applications of nitro-substituted chromans

From K_ATP Modulation to Thioredoxin Reductase Inhibition

Executive Summary

Nitro-substituted chromans represent a bifurcated class of privileged scaffolds in medicinal chemistry. Their therapeutic utility is dictated strictly by the regiochemistry of the nitro group and the saturation state of the pyran ring. This guide analyzes two distinct pharmacological profiles:

-

3-Nitro-2H-chromenes: Potent anticancer agents acting as irreversible inhibitors of Thioredoxin Reductase (TrxR), inducing ROS-mediated apoptosis.

-

6-Nitro-chromans (and 2H-chromenes): Bioisosteres of classical potassium channel openers (KCOs) like Cromakalim, targeting the sulfonylurea receptor (SUR) subunits of K_ATP channels for cardiovascular and neuroprotective applications.

This technical guide synthesizes current Structure-Activity Relationship (SAR) data, details the mechanistic divergence between these subclasses, and provides validated protocols for their synthesis and biological evaluation.[1]

Medicinal Chemistry & Structural Logic[1][2][3]

The chroman (dihydro-1-benzopyran) scaffold's versatility lies in its ability to orient pharmacophores in 3D space. The introduction of a nitro (

2.1 The Structural Divergence

We must distinguish between two primary scaffolds often conflated in broad literature:

| Feature | Class A: 3-Nitro-2H-chromenes | Class B: 6-Nitro-2,2-dimethylchromans |

| Core Structure | 2-Aryl-3-nitro-2H-chromene | 2,2-Dimethyl-6-nitro-chroman/chromene |

| Primary Target | Thioredoxin Reductase (TrxR) | K_ATP Channels (SUR Subunit) |

| Mechanism | Michael acceptor (C2-C3 double bond activated by 3-NO2) reacts with Selenocysteine. | Electron-withdrawing group at C6 mimics the cyano group of Cromakalim. |

| Key Effect | Cytotoxicity, Apoptosis, Antimicrobial | Vasorelaxation, Bronchodilation |

2.2 SAR Summary Table

| Position | Substituent Effect | Therapeutic Implication |

| C3 | Nitro ( | Essential for Anticancer activity. Activates the C2-C3 alkene for nucleophilic attack by TrxR. |

| C2 | Aryl / Phenyl | Modulates lipophilicity. 4-Methoxy or 4-Halo substitution enhances cytotoxicity. |

| C6 | Electron Withdrawing (NO2, CN) | Essential for K_ATP Opening . 6-Nitro is a potent bioisostere for 6-Cyano. |

| C6/C8 | Halogens (Br, Cl) | In 3-nitro-2H-chromenes, C6/C8-dibromo substitution maximizes TrxR inhibition ( |

Therapeutic Application I: Anticancer (TrxR Inhibition)[4]

The 3-nitro-2H-chromene scaffold functions as a "suicide substrate" for mammalian Thioredoxin Reductase (TrxR). TrxR is a selenoprotein overexpressed in many cancer cells to combat oxidative stress.

3.1 Mechanism of Action

The 3-nitro group creates an electron-deficient alkene at the C2-C3 position. The selenocysteine residue (Sec-498) in the C-terminal active site of TrxR performs a Michael addition onto the C2 position of the chromene. This covalent modification irreversibly inhibits the enzyme, preventing the reduction of oxidized Thioredoxin (Trx).

Consequences:

-

Accumulation of Reactive Oxygen Species (ROS).

-

Oxidation of Ask1-Trx complex, releasing Ask1 to trigger the p38/JNK apoptotic pathway.

-

Mitochondrial dysfunction and cell death.

Figure 1: Mechanism of TrxR inhibition by 3-nitro-2H-chromenes acting as electrophilic Michael acceptors.

3.2 Lead Compounds[1]

-

Compound 5s: 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene.

-

Activity: Potent cytotoxicity against MCF-7 and A549 cell lines.

-

Selectivity: Higher toxicity toward cancer cells compared to normal fibroblasts due to elevated TrxR levels in tumors.

-

Therapeutic Application II: K_ATP Channel Openers[5][6][7]

Benzopyrans are the archetypal K_ATP channel openers. While Cromakalim (6-cyano-2,2-dimethyl-trans-4-hydroxychroman) is the standard, the 6-nitro analog retains significant activity.

4.1 Mechanism & Physiology

These compounds bind to the Sulfonylurea Receptor (SUR1/SUR2) subunit of the K_ATP channel complex. Binding induces a conformational change that lowers the ATP sensitivity of the pore-forming Kir6.x subunit, keeping the channel open even in the presence of ATP.

-

Effect:

efflux

4.2 Clinical Potential

-

Asthma: Bronchodilation via airway smooth muscle relaxation.

-

Hypertension: Vasodilation.

-

Glaucoma: Increased outflow facility (targeting SUR2B in the trabecular meshwork).

Synthesis Protocol: 3-Nitro-2H-Chromenes[8][9][10][11][12][13]

The most robust route to 3-nitro-2H-chromenes is the tandem Oxa-Michael-Henry reaction . This "one-pot" protocol is preferred for its atom economy and scalability.

5.1 Reaction Scheme

Reagents: Substituted Salicylaldehyde +

Figure 2: One-pot synthesis workflow for 3-nitro-2H-chromenes via oxa-Michael-Henry condensation.

5.2 Step-by-Step Protocol

-

Preparation: In a 50 mL round-bottom flask, dissolve substituted salicylaldehyde (10 mmol) and the corresponding nitroolefin (10 mmol) in absolute ethanol (15 mL).

-

Catalysis: Add DABCO (2 mmol, 20 mol%).

-

Reaction: Heat the mixture to reflux (

) with stirring. Monitor progress by TLC (Hexane:EtOAc 4:1). The reaction typically completes in 2–4 hours. -

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a yellow/orange solid.

-

Purification: Filter the precipitate. Wash with cold ethanol (

mL). Recrystallize from hot ethanol to yield needle-like crystals. -

Validation: Confirm structure via

-NMR. Look for the characteristic alkene proton singlet at

Experimental Protocols for Biological Evaluation

6.1 Thioredoxin Reductase (TrxR) Inhibition Assay

This assay validates the specific target engagement of Class A nitrochromenes.

-

Principle: TrxR reduces DTNB (5,5'-dithiobis-2-nitrobenzoic acid) to TNB (yellow,

nm) using NADPH. Inhibitors decrease the rate of TNB formation. -

Reagents: Rat liver TrxR (or recombinant), NADPH, DTNB, TE Buffer (pH 7.4).

-

Protocol:

-

Incubate TrxR (0.1 U) with NADPH (200

) and the test compound (various concentrations) in a 96-well plate for 30 minutes at -

Add DTNB (2 mM) to initiate the reaction.

-

Measure absorbance at 412 nm kinetically for 5 minutes using a microplate reader.

-

Calculate

relative to DMSO control.

-

6.2 In Vitro Cytotoxicity (MTT Assay)

-

Cells: MCF-7 (Breast cancer), A549 (Lung cancer).

-

Protocol:

-

Seed cells (

cells/well) in 96-well plates. Incubate 24h. -

Treat with nitro-chroman derivatives (0.1 – 100

) for 48h. -

Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Read Absorbance at 570 nm.

-

Toxicology & Safety Considerations

While the nitro group is a potent pharmacophore, it carries "structural alerts" for toxicity:

-

Mutagenicity: Nitro-aromatics can be reduced by intestinal bacteria to nitroso/hydroxylamine species, which can intercalate DNA (Ames positive).

-

Hepatotoxicity: Reductive metabolism can lead to oxidative stress in the liver.

-

Mitigation Strategy: During lead optimization, screen for microsomal stability early. Steric hindrance around the nitro group (e.g., ortho-substitution) can sometimes reduce metabolic liability.

References

-

Synthesis of 3-Nitro-2H-chromenes: Wang, P. A., et al. "Facile access to 2-aryl-3-nitro-2H-chromenes and 2,3,4-trisubstituted chromanes."[2] Arkivoc, 2014. Link

-

TrxR Inhibition: Xiao, G. Q., et al. "3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells."[3] Arch.[3] Pharm. (Weinheim), 2012.[3] Link

-

Antimicrobial Activity: Gomes, L. R., et al. "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria." Pharmaceuticals, 2025.[4][5][6] Link

-

K_ATP Channel Openers: Mannhold, R. "K_ATP channel openers: structure-activity relationships and therapeutic potential." Medicinal Research Reviews, 2004.[7] Link[7]

-

General Nitro Group Toxicity: Kovacic, P., & Somanathan, R. "Nitroaromatic compounds: environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism." Journal of Applied Toxicology, 2014. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Synthesis and Biological Profiling of Novel Chroman Scaffolds

Topic: Synthesis of Novel Chroman Derivatives for Biological Evaluation Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, drug discovery researchers.[1]

Executive Summary

The chroman (dihydro-1-benzopyran) pharmacophore remains a cornerstone of medicinal chemistry, serving as the structural core for Vitamin E (tocopherols), flavonoids, and diverse synthetic therapeutics.[2] Its privileged status stems from its ability to span chemical space relevant to anticancer (e.g., PD-L1 antagonism), anti-inflammatory (TNF-α modulation), and antimicrobial targets.

This guide moves beyond classical Pechmann condensation, focusing on asymmetric organocatalysis and green synthetic protocols to access novel chiral chroman derivatives. It integrates these synthetic workflows with rigorous biological evaluation standards, establishing a self-validating loop from flask to assay.

Strategic Retrosynthesis & Scaffold Design

To access novel chemical space, we must move away from flat, achiral structures. The modern approach prioritizes the introduction of chirality at the C2, C3, and C4 positions to enhance target selectivity.

The Organocatalytic Approach

Traditional metal-catalyzed routes often suffer from toxicity issues in late-stage pharma. Organocatalysis, specifically using chiral squaramides or cinchona-alkaloid-urea catalysts, offers a metal-free route to highly enantiopure chromans via domino reactions (e.g., oxa-Michael/Michael cascades).

The Green Chemistry Approach

For library generation where speed and sustainability are paramount, aqueous-phase multicomponent reactions (MCRs) utilizing biodegradable catalysts like Pyridine-2-carboxylic acid (P2CA) have emerged as the gold standard, offering high atom economy and simple workups.

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection of the chroman core via organocatalytic domino reactions.

Advanced Synthetic Protocols

Protocol A: Asymmetric Organocatalytic Synthesis (Squaramide Route)

Target: Chiral 2,3-disubstituted chromans with high enantioselectivity.

Rationale: This protocol utilizes a bifunctional catalyst to activate both the nitroolefin (via H-bonding) and the phenol (via base activation), ensuring high ee and dr.

Materials:

-

2-Hydroxynitrostyrene derivative (1.0 equiv)

-

Trans-β-nitroolefin (1.2 equiv)

-

Chiral Squaramide Catalyst (5 mol%)

-

Solvent: Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Methodology:

-

Charge: In a flame-dried reaction tube, dissolve the 2-hydroxynitrostyrene (0.2 mmol) and the squaramide catalyst (0.01 mmol) in anhydrous DCM (1.0 mL).

-

Addition: Add the trans-β-nitroolefin (0.24 mmol) in one portion at room temperature (25 °C).

-

Reaction: Stir the mixture for 24–48 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the yellow nitrostyrene spot.

-

-

Workup: Concentrate the reaction mixture in vacuo directly.

-

Purification: Flash column chromatography on silica gel (eluent: pentane/ether gradient) to afford the chiral chroman.

Validation Criteria:

-

Yield: >80% expected.

-

Stereochemistry: Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column). Target >90% ee.

Protocol B: Green Multicomponent Synthesis (P2CA Route)

Target: 2-amino-4H-chromene-3-carbonitriles (privileged scaffold for antimicrobial activity).

Rationale: Pyridine-2-carboxylic acid (P2CA) acts as a dual acid-base zwitterionic catalyst, promoting Knoevenagel condensation and Michael addition in water/ethanol without toxic waste.

Step-by-Step Methodology:

-

Charge: Combine substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in a round-bottom flask.

-

Catalyst: Add P2CA (15 mol%) and solvent (Water:Ethanol 1:1, 5 mL).

-

Reflux: Heat the mixture to reflux (approx. 80–90 °C) for 15–30 minutes.

-

Checkpoint: Reaction completion is indicated by the precipitation of the solid product.

-

-

Isolation: Cool to room temperature. Filter the precipitate.

-

Purification: Wash the solid with ice-cold water and ethanol. Recrystallize from hot ethanol if necessary.

Data Summary: Catalyst Optimization (Representative Data)

| Entry | Catalyst | Solvent | Time (min) | Yield (%) | Green Metric (E-Factor) |

| 1 | None | H2O:EtOH | 120 | 45 | High |

| 2 | NEt3 | H2O:EtOH | 60 | 78 | Moderate |

| 3 | L-Proline | H2O:EtOH | 45 | 85 | Low |

| 4 | P2CA (15 mol%) | H2O:EtOH | 20 | 98 | Very Low (<17) |

Biological Evaluation & SAR Logic

Once synthesized, the library must undergo hierarchical screening. We focus on two high-value pathways: PD-1/PD-L1 inhibition (Cancer) and TNF-α/ICAM-1 inhibition (Inflammation).

Experimental Workflow: PD-1/PD-L1 Inhibition Assay

Objective: Identify small molecules that disrupt the protein-protein interaction (PPI) between PD-1 and PD-L1.[3]

-

Assay Setup: Use a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.

-

Preparation: Dilute chroman derivatives in DMSO (final concentration <1% in well).

-

Incubation: Incubate Tag-labeled PD-L1 protein with compounds for 15 minutes at 25 °C.

-

Competition: Add Tag-labeled PD-1 protein. Incubate for 1 hour.

-

Readout: Measure FRET signal. A decrease in signal indicates successful inhibition of the complex.

Structure-Activity Relationship (SAR) Analysis

Recent studies (e.g., Wang et al., 2024) highlight specific structural requirements for chroman efficacy.

-

R-Configuration: The (R)-enantiomer often exhibits superior binding affinity compared to the (S)-enantiomer due to steric fitting in the hydrophobic pocket.

-

C4-Substitution: Bulky hydrophobic groups (e.g., phenyl, benzyl) at C4 improve π-π stacking interactions with Tyr56 of PD-L1.

-

Amide Linkers: In anti-inflammatory assays, the chain length of amide moieties at C6 correlates with ICAM-1 inhibition (optimal length: 4-6 carbons).

Visualization: SAR Decision Tree

Figure 2: Structure-Activity Relationship (SAR) map guiding the optimization of chroman derivatives for biological activity.

Future Directions: Hybrids and PROTACs

The field is moving toward Chroman-Hybrid molecules.

-

Tacrine-Chroman Hybrids: Dual-targeting agents for Alzheimer's (Cholinesterase inhibition + Antioxidant).

-

PROTACs: Linking a chroman-based binder (e.g., for a specific nuclear receptor) to an E3 ligase ligand to induce targeted protein degradation.

References

-

Application Notes and Protocols for the Organocatalytic Synthesis of Chiral Chromans. BenchChem.

-

Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances.

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances.

-

Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling.

-

Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry.

-

Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry.

Sources

Methodological & Application

Application Note: Diastereoselective Synthesis of Multisubstituted Chromans

Abstract

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore, ubiquitous in bioactive natural products (e.g., tocopherols, flavonoids) and synthetic therapeutics (e.g., nebivolol, troglitazone).[1] The biological potency of these molecules is often strictly governed by the absolute and relative configuration of substituents on the pyran ring. This guide details two distinct, high-fidelity protocols for constructing multisubstituted chromans with exceptional diastereocontrol:

-

Organocatalytic Domino Michael/Hemiacetalization: A "green" approach for accessing chiral chroman-2-ols and chromanes with high enantiopurity.

-

Triflimide-Catalyzed Annulation (2025 Protocol): A robust, acid-mediated convergent synthesis utilizing o-quinone methide (o-QM) intermediates to couple benzylic alcohols with alkenes.

Introduction & Mechanistic Rationale

The Stereochemical Challenge

Synthesizing chromans with multiple contiguous stereocenters (C2, C3, C4) presents a significant challenge in controlling diastereoselectivity (dr) and enantioselectivity (ee). Traditional methods often require pre-functionalized substrates or harsh conditions that erode stereochemical integrity.

Strategic Approaches

-

Method A: Organocatalysis (Imine/Enamine Activation)

-

Rationale: Utilizes chiral secondary amine catalysts (e.g., diphenylprolinol silyl ethers) to activate aldehydes via enamine formation. This nucleophilic species attacks an electrophilic o-hydroxy-

-nitrostyrene (Oxa-Michael acceptor). -

Selectivity: The catalyst's bulky chiral framework shields one face of the enamine, while hydrogen-bonding interactions direct the approach of the electrophile, ensuring high dr (typically >20:1) and ee.

-

-

Method B: Acid-Catalyzed [4+2] Cycloaddition

-

Rationale: Exploits the in situ generation of o-quinone methides (o-QMs) from o-hydroxy benzylic alcohols. These highly reactive intermediates undergo inverse-electron-demand Diels–Alder (IEDDA) reactions with electron-rich alkenes.

-

Selectivity: The reaction proceeds via a concerted or stepwise cationic pathway where the endo-transition state is energetically favored, establishing the relative cis/trans stereochemistry at the ring junction.

-

Protocol 1: Organocatalytic Domino Michael/Hemiacetalization

Based on modular organocatalytic assembly (Source: Org.[2] Biomol. Chem., 2015)[3][4][5]

Materials

-

Substrate A: (E)-2-(2-nitrovinyl)phenol (1.0 equiv)

-

Substrate B: Aliphatic aldehyde (e.g., butyraldehyde, 3.0 equiv)

-

Catalyst: Diphenylprolinol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (10-20 mol%)

-

Additives: Benzoic acid or o-fluorobenzoic acid (10-20 mol%) to accelerate imine hydrolysis.

-

Solvent: Toluene or CHCl₃ (Reagent Grade)

Experimental Workflow

-

Catalyst Loading: In a 10 mL vial equipped with a magnetic stir bar, dissolve the organocatalyst (0.02 mmol) and benzoic acid additive (0.02 mmol) in Toluene (1.0 mL).

-

Substrate Addition: Add the aliphatic aldehyde (0.6 mmol) to the mixture and stir for 10 minutes at room temperature (RT) to facilitate enamine formation.

-

Reaction Initiation: Add (E)-2-(2-nitrovinyl)phenol (0.2 mmol) in one portion.

-

Incubation: Stir the mixture at RT (25 °C). Monitor consumption of the phenol by TLC (Hexane/EtOAc 7:3). Reaction time is typically 12–24 hours.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Purification: Flash column chromatography on silica gel. Note: The primary product is often the cyclic hemiacetal (chroman-2-ol). To isolate the stable chroman, an oxidation (PCC) or reduction (Et₃SiH/BF₃·OEt₂) step may be performed immediately.

-

Data Specifications (Representative)

| Substrate (R-CHO) | Yield (%) | dr (anti:syn) | ee (%) |

| Propanal | 88 | 95:5 | 98 |

| Butanal | 92 | 96:4 | 99 |

| 3-Phenylpropanal | 85 | 92:8 | 96 |

Protocol 2: Triflimide-Catalyzed Annulation

Based on recent advances in Brønsted acid catalysis (Source: J. Org. Chem., 2025)[1][5][6]

Materials

-

Substrate A: o-Hydroxy benzylic alcohol (1.0 equiv)

-

Substrate B: Alkene (e.g., styrene, cyclic enol ether) (1.5 equiv)[1]

-

Catalyst: Triflimide (HNTf₂) (5 mol%) - Handle in glovebox or desiccator.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Saturated NaHCO₃ solution.

Experimental Workflow

-

Preparation: Flame-dry a 25 mL round-bottom flask and cool under N₂ atmosphere.

-

Solvation: Dissolve o-hydroxy benzylic alcohol (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).

-

Reactant Addition: Add the alkene (1.5 mmol) via syringe.

-

Catalysis: Add a pre-prepared stock solution of Triflimide in DCM (0.125 M, 400 µL, 5 mol%) dropwise.

-

Observation: The solution may turn transiently yellow/orange, indicating o-QM formation.

-

-

Reaction: Stir at RT for 2 hours.

-

Quench & Extraction:

-

Quench with sat. NaHCO₃ (10 mL).

-

Extract with DCM (3 x 10 mL).

-

Dry combined organics over Na₂SO₄ and concentrate.[1]

-

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Mechanism Visualization

The following diagram illustrates the divergent pathways and activation modes for both protocols.

Caption: Comparative mechanistic flow for Organocatalytic (top) and Acid-Mediated (bottom) chroman synthesis.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol 1) | Incomplete enamine formation | Increase catalyst loading to 20 mol%; ensure aldehyde is distilled and free of acid stabilizers. |

| Poor dr (Protocol 1) | High temperature | Strictly maintain reaction at 25 °C or cool to 0 °C. Higher temps promote thermodynamic equilibration to the trans isomer. |

| Polymerization (Protocol 2) | o-QM instability | Add the alkene before the acid catalyst to trap the o-QM immediately upon generation. |

| Low Conversion (Protocol 2) | Wet solvent | o-QMs are sensitive to water (reverting to alcohol). Use freshly distilled DCM or molecular sieves. |

References

-

Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Source: Organic & Biomolecular Chemistry, 2015.[3][5]

-

Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. Source: The Journal of Organic Chemistry, 2025.

-

Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. Source: The Journal of Organic Chemistry, 2015.[3]

-

Stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. Source: ChemRxiv, 2024.[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: A Researcher's Guide to Evaluating the Anticancer Activity of Chroman Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The chroman scaffold, a privileged heterocyclic system, is a cornerstone in the development of novel therapeutics due to its prevalence in natural products and its diverse pharmacological activities.[1][2] Chroman derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key signaling proteins.[1][3] This guide provides an integrated, multi-faceted strategy for the robust evaluation of novel chroman derivatives, guiding researchers from initial computational predictions to conclusive in vivo validation. The protocols and insights herein are designed to establish a self-validating experimental workflow, ensuring scientific rigor and reproducibility in the quest for next-generation cancer therapeutics.

Part 1: The Predictive Foundation — In Silico & Computational Screening

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, a predictive computational workflow is an indispensable first step. This approach enables the high-throughput screening of a library of chroman derivatives to prioritize candidates with the highest probability of success. By predicting binding affinities and pharmacokinetic properties, we can eliminate compounds likely to fail due to poor target engagement or unfavorable drug-like characteristics, thereby focusing resources on the most promising molecules.[][5]

Molecular Docking: Predicting Target Engagement

Causality Behind the Method: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (your chroman derivative) when bound to a specific protein target.[6] This is crucial for understanding if a compound is likely to interact with a known cancer-related protein, such as a kinase, a sirtuin (e.g., SIRT2), or an enzyme involved in cell cycle regulation.[1][7] A strong, stable interaction predicted by docking is a prerequisite for potent biological activity.

Experimental Protocol: Molecular Docking Workflow

-

Ligand Preparation:

-

Draw the 2D structure of the chroman derivative using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, realistic conformation.[6]

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and existing ligands, adding hydrogen atoms, and assigning correct protonation states. This "cleans" the protein structure for accurate docking.

-

-

Grid Generation:

-

Define the binding site (active site) on the protein. This is typically the pocket where the natural substrate or a known inhibitor binds. A grid box is generated around this site to define the search space for the docking algorithm.

-

-

Docking Execution:

-

Run the docking simulation using software like AutoDock, Glide, or GOLD. The software will systematically sample different conformations and orientations of the ligand within the grid box.

-

-

Analysis of Results:

-

Analyze the output, focusing on the docking score (an estimation of binding free energy; more negative is generally better) and the binding pose.

-

Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the binding.[8]

-

Visualization: Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

ADMET Prediction: Profiling Drug-Likeness

Causality Behind the Method: A compound that potently inhibits a cancer target in vitro is useless if it cannot be absorbed by the body, is rapidly metabolized, or is highly toxic.[9] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties in silico is a critical filter to assess the potential of a compound to become a viable drug.[5]

Key ADMET Parameters for Evaluation

Computational tools like SwissADME and admetSAR can predict a wide range of properties.[10] For an orally administered anticancer agent, the following are of primary importance:

| Parameter | Description | Desirable Range/Outcome |

| Molecular Weight | Influences absorption and diffusion. | < 500 g/mol |

| LogP (Lipophilicity) | Affects solubility and membrane permeability. | < 5 |

| H-Bond Donors | Number of OH and NH groups. | < 5 |

| H-Bond Acceptors | Number of N and O atoms. | < 10 |

| Aqueous Solubility | Crucial for absorption from the GI tract. | Good to Moderate |

| GI Absorption | Predicts absorption from the gut into the bloodstream. | High |

| BBB Permeant | Blood-Brain Barrier penetration. | No (unless targeting brain tumors) |

| CYP Inhibition | Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions. | Non-inhibitor |

| Carcinogenicity | Predicts the likelihood of causing cancer. | Non-carcinogen |

| hERG Inhibition | Blockade of the hERG potassium channel can lead to cardiotoxicity. | Non-inhibitor |

Part 2: In Vitro Evaluation — Cellular Activity and Mechanistic Insights

Expertise & Experience: Following computational prioritization, in vitro assays provide the first empirical evidence of a compound's anticancer activity. It is essential to move from broad cytotoxicity screening to more nuanced assays that reveal not just if a compound kills cells, but how and with what long-term efficacy.

Cell Viability & Cytotoxicity Assay (MTT)

Causality Behind the Method: The MTT assay is a rapid, colorimetric method used as a primary screen to determine a compound's effect on cell viability.[11] It relies on the principle that metabolically active, living cells possess mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt MTT into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[13]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, A549 for lung) until they reach the exponential growth phase.[14][15]

-

Trypsinize the cells to create a single-cell suspension and count them using a hemocytometer.

-

Seed the cells into a 96-well plate at a predetermined optimal density (see table below) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare a serial dilution of the chroman derivative in culture medium. It is common to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions.[16]

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent, such as DMSO or an isopropanol/HCl solution, to each well to dissolve the formazan crystals.[17]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.[18]

-

Data Presentation: Recommended Seeding Densities

| Cell Line | Cancer Type | Seeding Density (cells/well) |

| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 |

| HT-29 | Colorectal Adenocarcinoma | 7,000 - 15,000 |

| A549 | Lung Carcinoma | 4,000 - 8,000 |

| HepG-2 | Hepatocellular Carcinoma | 8,000 - 15,000 |

| DU-145 | Prostate Carcinoma | 5,000 - 10,000 |

Visualization: MTT Assay Workflow

Caption: Step-by-step workflow for the MTT cell viability assay.

Clonogenic Assay: Assessing Long-Term Survival

Causality Behind the Method: The clonogenic assay is considered the gold standard for measuring cell reproductive death.[19][20] Unlike the MTT assay, which measures short-term metabolic activity, this technique assesses the ability of a single cell to proliferate indefinitely and form a colony (defined as at least 50 cells).[21] It provides a more stringent evaluation of a compound's long-term anticancer efficacy.[22]

Experimental Protocol: Clonogenic Assay

-

Cell Preparation: Prepare a single-cell suspension as described for the MTT assay.

-

Seeding: Plate a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates or petri dishes. The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.

-

Treatment: Allow cells to attach for 24 hours, then treat with the chroman derivative for a defined period (e.g., 24 hours). Alternatively, treat cells in a flask before plating.[19]

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies form in the control plates.[20]

-

Fixation and Staining:

-

Colony Counting: Wash the plates with tap water to remove excess stain and allow them to air-dry. Count the colonies (clusters of ≥50 cells) in each plate.

-

Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) to quantify the compound's effect on reproductive viability.

Apoptosis Assay: Unveiling the Mechanism of Cell Death

Causality Behind the Method: Determining whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is critical. Apoptosis is a preferred mechanism for anticancer drugs.[17] The Annexin V/PI assay is a widely used flow cytometry method to differentiate these states. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[23] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[24] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[25][26]

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Culture and treat cells with the chroman derivative (at its IC₅₀ concentration) in 6-well plates for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[27]

-

Visualization: Interpreting Annexin V/PI Flow Cytometry Data

Caption: Quadrant analysis of a typical Annexin V/PI flow cytometry plot.

Part 3: In Vivo Validation — Testing in a Living System

Expertise & Experience: While in vitro assays are essential, they cannot replicate the complex microenvironment of a tumor within a living organism. In vivo models are a critical step to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole biological system. The zebrafish xenograft model has emerged as a powerful platform for rapid, cost-effective preclinical screening.[28][29]

Zebrafish Xenograft Model

Causality Behind the Method: The zebrafish (Danio rerio) model offers several advantages for anticancer drug screening.[29] The embryos are transparent, allowing for real-time, non-invasive imaging of fluorescently labeled tumor cells.[30] Furthermore, their adaptive immune system is not fully developed in the first few weeks of life, allowing for the transplantation of human cancer cells without rejection.[31] This enables rapid evaluation of a compound's effect on tumor growth, metastasis, and angiogenesis in vivo.[28]

Experimental Protocol: Zebrafish Xenograft Workflow

-

Cell Labeling: Label human cancer cells with a stable fluorescent dye (e.g., DiI or GFP).

-

Microinjection: Microinject the labeled cancer cells into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.

-

Compound Administration: After injection, transfer the embryos to a multi-well plate. Administer the chroman derivative by adding it directly to the embryo water.[30]

-

Incubation & Imaging: Incubate the embryos at an appropriate temperature (e.g., 34-36°C) for several days.[30] Image the embryos daily using fluorescence microscopy to monitor tumor growth and cell dissemination.

-

Analysis: Quantify the tumor size and the number of metastatic cells in treated versus control groups to determine the compound's efficacy.

Visualization: Zebrafish Xenograft Workflow

Caption: Workflow for anticancer drug screening using a zebrafish xenograft model.

Ethical Considerations in Animal Research

All research involving animal models must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly followed.[32]

-

Replacement: Using non-animal methods (like the in silico and in vitro assays described) whenever possible.

-

Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

-

Refinement: Minimizing any potential pain, suffering, or distress to the animals.[33] All animal experiments must be approved and overseen by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[34]

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

ACS Omega. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. [Link]

-

Creative Bioarray. Clonogenic Assay. [Link]

-

PubMed. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][11][13]Oxazines, and Chromeno[2,3-d]Pyrimidines. [Link]

-

Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. [Link]

-

Bio-protocol. (2025). Clonogenic Assay. [Link]

-

T. Horton. (1994). MTT Cell Assay Protocol. [Link]

-

PubMed. (2012). A novel zebrafish human tumor xenograft model validated for anti-cancer drug screening. [Link]

-

PubMed. (2016). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. [Link]

-

PubMed. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. [Link]

-

Research Journal of Pharmacy and Technology. (2017). Review on Chromen derivatives and their Pharmacological Activities. [Link]

-

Frontiers. (2022). Advantages of the zebrafish tumor xenograft model: the evaluation of efficacy in cancer therapy and the application to the study of lncRNAs. [Link]

-

PubMed. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... [Link]

-

ZeClinics. (2025). Zebrafish cancer models for in vivo oncology drug screening. [Link]

-

PubMed. (2021). Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. [Link]

-

Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]

-

PMC. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. [Link]

-

PMC. (2011). Ethical considerations regarding animal experimentation. [Link]

-

Synapse. (2025). Animal Models in Biomedical Research: Ethics and Alternatives. [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Semantic Scholar. (2020). Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. [Link]

-

The Regeneration Center. (2023). Clonogenic Assay | Suspension Cells | Colony Formations. [Link]

-

ResearchGate. (2025). Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. [Link]

-

KUMC. Annexin V FITC and PI Rev 3. [Link]

-

International Journal of Pharmaceutical Sciences. (2024). In-Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), Prediction and Optimization of Lead compounds for Oral Anticancer Therapy. [Link]

-

PMC. (2018). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. [Link]

-

Code of Practice. (2000). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. [Link]

-

ijitee.org. (2018). Predicting ADMET Properties for Commercially Available Anticancer Drugs. [Link]

-

Ethical Considerations for Performing Research in Animals. [Link]

-

ResearchGate. (2025). (PDF) Molecular docking studies and synthesis of a new class of chroman-4-one fused 1,3,4-thiadiazole derivatives and evaluation for their anticancer potential. [Link]

-

PMC. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

MDPI. (2023). Zebrafish Patient-Derived Xenograft Model as a Preclinical Platform for Uveal Melanoma Drug Discovery. [Link]

-

PMC. (2020). Zebrafish-Based Screening Models for the Identification of Anti-Metastatic Drugs. [Link]

-

PubMed. (2006). Clonogenic assay of cells in vitro. [Link]

-

Creative Biolabs. Preliminary ADMET Prediction. [Link]

-

PMC. (2021). Docking and ADMET studies for investigating the anticancer potency of Moscatilin on APC10/DOC1 and PKM2 against five clinical drugs. [Link]

-

Ethical considerations regarding animal experimentation. [Link]

-

ResearchGate. (2015). (PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. [Link]

-

ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

-

ResearchGate. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential | Request PDF. [Link]

-

PMC. (2011). Clonogenic Assay: Adherent Cells. [Link]

-

MDPI. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. [Link]0067/24/18/14197)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. orientjchem.org [orientjchem.org]

- 5. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]